ALDH3A1 Inhibitory Potency of 4-(2,5-Dimethoxyphenyl)benzaldehyde vs. its 3-Regioisomer
The 4-(2,5-dimethoxyphenyl)benzaldehyde regioisomer (A24) inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 2,100 nM, whereas the meta-substituted regioisomer 3-(2,5-dimethoxyphenyl)benzaldehyde (B37) exhibits an IC50 of 1,000 nM under identical assay conditions. This represents an approximately 2.1-fold difference in potency solely attributable to the position of the formyl group on the central phenyl ring [1]. Additionally, an alternative assay using full-length human ALDH3A1 expressed in E. coli reported an IC50 of 1,800 nM for the 4-substituted compound, confirming consistent micromolar inhibitory activity [2].
| Evidence Dimension | IC50 for human ALDH3A1 inhibition |
|---|---|
| Target Compound Data | IC50 = 2,100 nM (2.10 µM) |
| Comparator Or Baseline | 3-(2,5-Dimethoxyphenyl)benzaldehyde: IC50 = 1,000 nM (1.00 µM) |
| Quantified Difference | Approximately 2.1-fold difference (1,000 nM vs. 2,100 nM) |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation, 1 min preincubation, spectrophotometric detection |
Why This Matters
The 2.1-fold potency difference between regioisomers directly impacts SAR interpretation and requires researchers to specify the exact positional isomer in ALDH3A1 inhibitor studies to ensure reproducible pharmacology.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994, US9328112, A24). IC50: 2.10E+3 nM for human ALDH3A1. BDBM50447069 (CHEMBL1492620, US9328112, B37). IC50: 1.00E+3 nM for human ALDH3A1. View Source
- [2] BindingDB. BDBM50448798 (CHEMBL3128217). IC50: 1.80E+3 nM for full-length human ALDH3A1 expressed in E. coli BL21(DE3). View Source
